molecular formula C16H23N5O2S B13916850 N,N-Diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboximidamide (Cafenstrole)

N,N-Diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboximidamide (Cafenstrole)

Cat. No.: B13916850
M. Wt: 349.5 g/mol
InChI Key: BRRACOUFXQALTM-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboximidamide, commonly known as Cafenstrole, is a triazole herbicide. It is primarily used for the control of grassy weeds in rice paddies. The compound is characterized by its high selectivity for rice and turf, making it an effective herbicide in these environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cafenstrole involves the reaction of N,N-diethyl-1H-1,2,4-triazole-1-carboximidamide with mesitylsulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of Cafenstrole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Cafenstrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Cafenstrole exerts its herbicidal effects by inhibiting the biosynthesis of very-long-chain fatty acids. This inhibition disrupts cell division, leading to the death of the target weeds. The compound specifically targets the enzyme involved in the elongation of fatty acids, thereby preventing the formation of essential cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cafenstrole is unique due to its high selectivity for rice and turf, making it particularly effective in these environments. Its ability to inhibit very-long-chain fatty acid biosynthesis sets it apart from other herbicides, providing a distinct mode of action .

Properties

Molecular Formula

C16H23N5O2S

Molecular Weight

349.5 g/mol

IUPAC Name

N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboximidamide

InChI

InChI=1S/C16H23N5O2S/c1-6-20(7-2)15(17)21-10-18-16(19-21)24(22,23)14-12(4)8-11(3)9-13(14)5/h8-10,17H,6-7H2,1-5H3

InChI Key

BRRACOUFXQALTM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)N1C=NC(=N1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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